molecular formula C13H26N2O B1490515 1-(4-Aminopiperidin-1-yl)-2-ethylhexan-1-one CAS No. 1039312-31-6

1-(4-Aminopiperidin-1-yl)-2-ethylhexan-1-one

Cat. No.: B1490515
CAS No.: 1039312-31-6
M. Wt: 226.36 g/mol
InChI Key: YITZIGYGJWXQPG-UHFFFAOYSA-N
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Description

The compound “1-(4-Aminopiperidin-1-yl)-2-ethylhexan-1-one” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of piperidine derivatives has been widely studied. A specific synthesis route for a similar compound, “1-(4-Aminopiperidin-1-yl)-3-phenylpropan-1-one”, involves the use of ammonium acetate and sodium cyanoborohydride.


Molecular Structure Analysis

The molecular structure of piperidine derivatives, including “this compound”, typically involves a six-membered ring with one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives participate in various intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Antibacterial Applications

One significant application of derivatives of this compound is in the development of novel antibacterial agents targeting bacterial DNA gyrase. A study described the design of 1-(2-(4-aminopiperidin-1-yl)ethyl)-1,5-naphthyridin-2(1H)-one derivatives, showing potent antibacterial activities, including a promising inhibitor against Mycobacterium tuberculosis DNA gyrase enzyme. This compound demonstrated low cytotoxicity in eukaryotic cell lines, highlighting its potential as a novel antibacterial lead (Bobesh et al., 2014).

Inflammation and Pain Treatment

Another research focus has been on the development of ASK1 inhibitors using derivatives of this compound. Aryl amide derivatives of 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine were found to have broad potential utility in treating osteoarthritis and neuropathic pain, among other conditions. These compounds are highlighted for their role as ASK1 inhibitors, suggesting their relevance in treating inflammation and pain (Norman, 2012).

Synthesis and Chemical Properties

Research has also focused on the synthesis and chemical properties of related compounds. Studies describe the efficient synthesis of derivatives with various biological activities, including those with potential as substance P antagonists and those with high affinity and selectivity for human dopamine receptors. These studies contribute to the broader understanding of the chemical properties and synthetic applications of 4-aminopiperidines and their derivatives (Diez et al., 1995), (Schlachter et al., 1997).

Mechanism of Action

While the specific mechanism of action for “1-(4-Aminopiperidin-1-yl)-2-ethylhexan-1-one” is not mentioned in the search results, piperidine derivatives have been found to exhibit a wide range of biological activities, including antimicrobial and anticancer properties .

Future Directions

Piperidine derivatives continue to be an area of interest in pharmaceutical research due to their wide range of biological activities . Future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines .

Properties

IUPAC Name

1-(4-aminopiperidin-1-yl)-2-ethylhexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O/c1-3-5-6-11(4-2)13(16)15-9-7-12(14)8-10-15/h11-12H,3-10,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITZIGYGJWXQPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)N1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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